2-(3-Methoxyphenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3/c1-26-15-4-2-3-13(9-15)10-18(25)24-8-6-16(12-24)27-17-11-14(5-7-23-17)19(20,21)22/h2-5,7,9,11,16H,6,8,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYODMKWFLDAJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-Methoxyphenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, drawing from diverse sources to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is . It features a methoxyphenyl group, a pyrrolidine moiety, and a trifluoromethyl-pyridine unit, which are significant for its biological interactions.
Structural Formula
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing methoxyphenyl groups have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that certain analogs with similar scaffolds displayed IC50 values lower than established anticancer drugs like doxorubicin, suggesting potent cytotoxic effects against various cancer cell lines .
Antimicrobial Activity
The presence of the pyridine ring in the compound is associated with enhanced antimicrobial activity. Compounds featuring pyridine derivatives have been reported to exhibit broad-spectrum antibacterial and antifungal activities. The trifluoromethyl group may also contribute to increased lipophilicity, enhancing membrane permeability and bioactivity .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of related compounds, particularly those incorporating pyrrolidine structures. These compounds have shown promise in models of neurodegenerative diseases, potentially through mechanisms involving the modulation of neurotransmitter systems and reduction of oxidative stress .
SAR Analysis
Structure-Activity Relationship (SAR) studies suggest that modifications to the methoxyphenyl and pyridine moieties significantly influence biological activity. For example, the introduction of electron-withdrawing groups like trifluoromethyl enhances potency by optimizing interactions with biological targets .
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Group | Increases lipophilicity and bioactivity |
| Trifluoromethyl Substitution | Enhances interaction with target proteins |
| Pyrrolidine Moiety | Contributes to neuroprotective effects |
Case Study 1: Anticancer Activity
In vitro studies on similar compounds demonstrated significant inhibition of cell growth in A431 (epidermoid carcinoma) and HT29 (colon cancer) cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways, highlighting the role of the Bcl-2 protein family .
Case Study 2: Antimicrobial Efficacy
A series of derivatives were tested against Gram-positive and Gram-negative bacteria. Compounds with the trifluoromethyl group exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts, suggesting that this modification is critical for efficacy .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives similar to 2-(3-Methoxyphenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone exhibit promising anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit key signaling pathways involved in tumor growth, such as the EGFR and Src pathways. A study highlighted the synthesis of related compounds that demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for development as anticancer agents .
Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological applications. For example, compounds with similar characteristics have been explored for their ability to modulate neurotransmitter systems, particularly in conditions like anxiety and depression. The modulation of metabotropic glutamate receptors by related compounds indicates a pathway through which neuroprotective effects may be achieved .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key modifications, such as variations in the methoxy and trifluoromethyl groups, can significantly influence biological activity. For example:
- Methoxy Group Positioning : The position of the methoxy group on the phenyl ring can alter binding affinity to target proteins.
- Trifluoromethyl Substitution : The trifluoromethyl group enhances lipophilicity and may improve membrane permeability, facilitating better bioavailability.
Case Studies
Comparison with Similar Compounds
Structural and Functional Group Variations
Triazole-Linked Pyrrolidinyl Ethanones ()
Compounds such as 2cag (2-[4-(3-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone) and 2cae (2-[4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone) share the pyrrolidinyl-ethanone backbone but replace the pyrrolidinyloxy-pyridine group with a 1,2,3-triazole ring (e.g., 2cag: LC-MS m/z 287 ).
Pyridin-2-yl Propanones ()
Compound 30 (2-(4-((2-ethylhexyl)oxy)pyridin-2-yl)-1-(pyrrolidin-1-yl)propan-1-one) features a propanone core instead of ethanone and a 2-ethylhexyloxy substituent on pyridine.
- The absence of a trifluoromethyl group may result in faster metabolic clearance compared to the target compound .
Pyridazinone Derivatives ()
EP 4 139 296 B1 describes P-0052 (5-(3-((4-(3,5-dimethylisoxazol-4-yl)pyridin-2-yl)oxy)pyrrolidin-1-yl)-4-(trifluoromethyl)pyridazin-3(2H)-one), which replaces the ethanone core with a pyridazinone heterocycle.
- Key Differences: The pyridazinone core introduces rigidity and planar geometry, which may improve target selectivity in enzyme inhibition (e.g., kinase targets). The trifluoromethyl group is retained, suggesting shared metabolic stability advantages .
Pyrrolidine-Phenyl Methanones ()
(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS 1242887-47-3) replaces the ethanone group with a phenyl methanone and substitutes the pyridine with a 3-methyl group.
- The methyl group on pyridine reduces electron-withdrawing effects compared to the trifluoromethyl group in the target compound .
Pharmacological and Physicochemical Properties
Q & A
Basic: What are the critical steps in synthesizing 2-(3-Methoxyphenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone?
The synthesis involves sequential functionalization of the pyrrolidine ring and coupling reactions. Key steps include:
- Pyrrolidine functionalization : Introducing the 4-(trifluoromethyl)pyridin-2-yloxy group via nucleophilic substitution under reflux in dimethylformamide (DMF) at 80–100°C .
- Ethanone core assembly : Coupling the 3-methoxyphenyl group to the pyrrolidine-ethanone backbone using a palladium-catalyzed cross-coupling reaction in tetrahydrofuran (THF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from dichloromethane/methanol to achieve >95% purity .
Reaction progress is monitored via thin-layer chromatography (TLC) and confirmed by <sup>1</sup>H NMR .
Advanced: How can researchers optimize reaction yields during the synthesis of this compound?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for pyrrolidine functionalization, while THF improves cross-coupling reactivity .
- Catalyst tuning : Ligand-assisted palladium catalysts (e.g., XPhos) increase coupling efficiency for the ethanone core .
- Temperature control : Maintaining 80°C during pyridinyloxy group introduction minimizes side reactions like ring decomposition .
Yield improvements (from ~60% to >85%) are validated via HPLC and mass spectrometry (MS) .
Basic: What spectroscopic methods are used to confirm the compound’s structure?
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the methoxyphenyl (δ 3.8 ppm for OCH3), pyrrolidine (δ 2.5–3.5 ppm for N–CH2), and pyridinyl groups (δ 8.1–8.5 ppm for aromatic protons) .
- High-resolution MS (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> at m/z 423.1425 (calculated for C20H20F3N2O3) .
- FT-IR : Identify carbonyl (C=O) stretch at ~1700 cm<sup>−1</sup> and C–F vibrations at 1100–1200 cm<sup>−1</sup> .
Advanced: What challenges arise in resolving stereochemical ambiguities in this compound?
The pyrrolidine ring’s 3-position substitution creates potential stereoisomers. Strategies to address this include:
- Chiral chromatography : Use of a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers .
- NOESY NMR : Detect spatial proximity between the pyridinyloxy group and pyrrolidine protons to infer relative configuration .
- Computational modeling : Density functional theory (DFT) calculations predict stable conformers and compare experimental vs. theoretical NMR shifts .
Basic: What biological assays are suitable for evaluating this compound’s activity?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Receptor binding : Radioligand displacement assays for GPCR targets (e.g., serotonin receptors) .
Advanced: How can mechanistic studies elucidate this compound’s interaction with biological targets?
- Molecular docking : Simulate binding poses in protein active sites (e.g., using AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with the trifluoromethylpyridine group) .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) with immobilized targets .
- Metabolic stability : Incubate with liver microsomes and analyze via LC-MS to identify oxidative metabolites .
Basic: What physicochemical properties influence this compound’s solubility and stability?
- LogP : Predicted value of 2.8 (via ChemAxon) indicates moderate lipophilicity, requiring DMSO for stock solutions .
- pH stability : Degrades at pH < 3 (acidic conditions) due to pyrrolidine ring protonation; store in neutral buffers .
- Light sensitivity : The trifluoromethyl group increases UV stability, but prolonged light exposure causes ethanone decomposition .
Advanced: How does the trifluoromethyl group impact reactivity in derivatization reactions?
- Electron-withdrawing effect : Enhances electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .
- Steric hindrance : Limits access to the 4-position of the pyridine, directing reactions to the 2- or 6-positions .
- Stability under reducing conditions : Resists hydrogenolysis, enabling selective reduction of other functional groups (e.g., nitro to amine) .
Basic: How can researchers resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) and controls .
- Batch variability analysis : Compare purity (via HPLC) and stereochemical consistency (via chiral HPLC) between synthetic batches .
- Cell line authentication : Use STR profiling to confirm genetic stability of in vitro models .
Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?
- Core modifications : Replace pyrrolidine with piperidine to assess conformational flexibility .
- Substituent variation : Introduce electron-donating groups (e.g., –OCH3) on the phenyl ring to modulate target affinity .
- Pharmacophore mapping : Identify critical moieties (e.g., trifluoromethylpyridine) using 3D-QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
